5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one
Description
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with chlorine, hydroxyl, and methyl groups. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom at position 5, the hydroxyl group at position 3 (which can act as a hydrogen-bond donor), and the methyl group at position 6, which enhances lipophilicity .
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10) |
InChI Key |
RVGHNDYVEMYTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Bioconversion of Pyridine Derivatives
One efficient method for synthesizing 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one involves the bioconversion of chlorinated pyridine derivatives . This approach utilizes microbial or enzymatic systems to selectively hydroxylate pyridine rings under mild conditions.
- Substrate: 4-chloropyridin-2-amine or related chloropyridines
- Conditions: Controlled temperature (~30 °C), aerobic environment
- Reaction Time: Approximately 6 hours for near-complete conversion
- Advantages: High regioselectivity, environmentally friendly, sustainable process
- Research Findings: Studies have demonstrated that whole-cell biocatalysts can hydroxylate pyridine rings at the 5-position, producing hydroxylated pyridinones with good yields.
| Parameter | Details |
|---|---|
| Temperature | 30 °C |
| Reaction Time | ~6 hours |
| Conversion Efficiency | Near 100% (under optimal conditions) |
| Catalysts | Microbial whole cells or isolated enzymes |
| Solvent | Aqueous or buffered media |
Chemical Synthesis via Hydroxylation and Chlorination
Chemical synthesis routes typically start from chlorinated methylpyridine derivatives, followed by hydroxylation and ring closure to form the pyridinone structure.
- Starting Materials: 2-chloro-4-methyl-5-nitropyridine or similar precursors
- Key Reagents: Hydrazine monohydrate, Rhodium on carbon catalyst (5% Rh/C), sodium bicarbonate, acidifying agents
- Solvents: Tetrahydrofuran (THF), 1,4-dioxane, ethyl acetate
- Reaction Steps:
- Reduction of nitro group to hydroxylamine intermediate using hydrazine and Rh/C catalyst under nitrogen atmosphere at room temperature.
- Subsequent acidification and purification to yield the hydroxylated pyridinone.
- Yields: Reported yields around 69% for related hydroxylamine intermediates; final yields depend on purification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitro reduction | Hydrazine monohydrate, 5% Rh/C, THF, 23 °C, 2.5-3 h | Formation of hydroxylamine intermediate |
| Acidification | Concentrated HCl and ice, pH 2-3 | Conversion to hydroxylated pyridinone |
| Purification | Silica gel chromatography | Isolated pure compound |
| Yield | ~69% (for intermediate) | High purity product |
Salification and Oxidation Routes (Patent Methods)
Patent literature describes advanced synthetic routes involving salification, acidification, and oxidation steps to improve yield and enantiomeric purity of related chlorinated hydroxylated pyridinones.
- Key Features:
- Use of sodium hydride and methylcarbonate in toluene as base and solvent.
- Controlled addition of chloro-indone derivatives over 1.5–3 hours under reflux.
- Acidification with hydrochloric acid and ice to maintain pH 2–3.
- Oxidation steps to finalize the hydroxylated product.
- Advantages: Improved yield, reduced cost, better control of stereochemistry.
- Reaction Ratios: Molar ratios carefully controlled for optimal conversion (e.g., chloro-indone : sodium hydride : methylcarbonate = 1 : 2–3 : 3.5–4.5).
| Stage | Reagents/Conditions | Notes |
|---|---|---|
| Salification | Sodium hydride, methylcarbonate, toluene, reflux | Controlled addition of chloro-indone |
| Acidification | Concentrated HCl and ice, pH 2-3 | Maintains product stability |
| Oxidation | Specific oxidizing agents (not detailed) | Finalizes hydroxylation |
| Yield | Improved over prior art | Cost-effective, scalable |
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 5 undergoes SNAr reactions with various nucleophiles due to electron-withdrawing effects from adjacent substituents.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines | Acidic, 25–60°C | 3-Hydroxy-6-methyl-5-aminopyridin-2-one | 78–92% |
| Thiols | DMF, K₂CO₃, 80°C | 5-Sulfanyl derivatives | 65–85% |
| Alkoxides | EtOH, reflux | 5-Alkoxy derivatives | 55–70% |
Mechanistically, the hydroxyl group at position 3 activates the ring toward electrophilic attack, while the methyl group at position 6 sterically influences regioselectivity.
Oxidation and Reduction
The hydroxyl and methyl groups participate in redox transformations:
Oxidation
-
Hydroxyl group : Reacts with peracids (e.g., mCPBA) to form pyridine N-oxides.
Typical yields: 40–60% under anhydrous conditions.
Reduction
-
Chlorine : Catalytic hydrogenation (H₂/Pd-C) reduces Cl to H, yielding 3-hydroxy-6-methylpyridin-2-one.
-
Ring saturation : LiAlH₄ selectively reduces the pyridine ring to piperidine derivatives at elevated temperatures.
Condensation Reactions
The hydroxyl group facilitates aldol-like condensations with aldehydes, forming fused pyran derivatives :
| Aldehyde | Conditions | Product | Yield |
|---|---|---|---|
| Cinnamaldehyde | KOH, EtOH, 80°C | Pyrano[3,2-c]pyridinone | 56% |
| (E)-2-Methylcinnamaldehyde | Same as above | Dihydrofuro[3,2-c]pyridinone | 75% |
Mechanistic studies reveal intermediates undergoing 1,6-addition or sigmatropic rearrangements, depending on aldehyde substituents .
Microbial Biotransformation
Whole-cell biocatalysis using Burkholderia sp. MAK1 enables regioselective hydroxylation :
| Substrate Concentration | Temperature | Time | Conversion Rate |
|---|---|---|---|
| 1 mM | 30°C | 6 hours | 97% |
| 1 mM | 35°C | 6 hours | 89% |
Products include dimerized derivatives (e.g., blue pigments from pyridine-2,6-diol precursors) .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to aqueous bases degrades the pyridine ring via C–Cl bond cleavage.
-
Thermal decomposition : Above 200°C, decarboxylation and methyl group oxidation occur.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential as a building block in drug design, particularly in the development of antimicrobial agents and antiviral compounds . Pyridinones, including 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one, are known to exhibit diverse biological activities, making them suitable candidates for pharmaceutical applications.
Biological Activities
Research indicates that compounds within the pyridinone class can act as:
- Reverse transcriptase inhibitors : Important for antiviral drug development.
- Antibiotics and antifungals : Demonstrating efficacy against various pathogens.
- Anti-allergic drugs : Providing therapeutic options for allergic conditions.
- Analgesics : Offering pain relief through various mechanisms of action .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its stability and reactivity under mild conditions make it an effective building block for synthesizing more complex molecules.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Design
In the context of drug design, researchers explored the structure-activity relationship (SAR) of pyridinones similar to this compound. Modifications at specific positions on the pyridine ring were found to enhance binding affinity to biological targets, paving the way for more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one depends on its specific interactions with molecular targets. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The presence of the chlorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Key Findings :
- Electron-withdrawing groups (Cl, CF₃) at C5 or C6 reduce basicity and increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Hydroxyl vs.
Spectroscopic and Physical Properties
Biological Activity
5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a hydroxyl group and a chlorine atom, which contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for further development as an antibacterial agent .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
| Staphylococcus aureus | 100 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were evaluated in animal models. In carrageenan-induced paw edema tests, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs such as diclofenac sodium. The observed effects are attributed to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions .
Case Study: Carrageenan-Induced Paw Edema
In a controlled study involving rats, administration of the compound resulted in a significant decrease in paw swelling after 4 hours post-treatment. The results indicated an anti-inflammatory efficacy similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
